molecular formula C17H18N4OS B2938982 1-(benzo[d]thiazol-2-yl)-N-cyclopropyl-5-isopropyl-1H-pyrazole-3-carboxamide CAS No. 1013807-12-9

1-(benzo[d]thiazol-2-yl)-N-cyclopropyl-5-isopropyl-1H-pyrazole-3-carboxamide

Cat. No.: B2938982
CAS No.: 1013807-12-9
M. Wt: 326.42
InChI Key: LQBZBPRLPCKPAK-UHFFFAOYSA-N
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Description

1-(benzo[d]thiazol-2-yl)-N-cyclopropyl-5-isopropyl-1H-pyrazole-3-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound, which includes a benzothiazole moiety, a cyclopropyl group, and a pyrazole ring, contributes to its distinctive chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(benzo[d]thiazol-2-yl)-N-cyclopropyl-5-isopropyl-1H-pyrazole-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminobenzenethiol with carbon disulfide and subsequent oxidation.

    Introduction of Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction using diazomethane or other cyclopropanating agents.

    Formation of Pyrazole Ring: The pyrazole ring can be formed by the condensation of hydrazine with a suitable diketone or α,β-unsaturated carbonyl compound.

    Coupling Reactions: The final step involves coupling the benzothiazole core with the pyrazole ring and the cyclopropyl group under appropriate conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

1-(benzo[d]thiazol-2-yl)-N-cyclopropyl-5-isopropyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the benzothiazole moiety, using electrophilic or nucleophilic reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Electrophilic reagents like halogens, nucleophilic reagents like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

1-(benzo[d]thiazol-2-yl)-N-cyclopropyl-5-isopropyl-1H-pyrazole-3-carboxamide has been studied for various scientific research applications, including:

Comparison with Similar Compounds

1-(benzo[d]thiazol-2-yl)-N-cyclopropyl-5-isopropyl-1H-pyrazole-3-carboxamide can be compared with other benzothiazole derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its diverse biological activities and potential therapeutic applications.

Properties

IUPAC Name

1-(1,3-benzothiazol-2-yl)-N-cyclopropyl-5-propan-2-ylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4OS/c1-10(2)14-9-13(16(22)18-11-7-8-11)20-21(14)17-19-12-5-3-4-6-15(12)23-17/h3-6,9-11H,7-8H2,1-2H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQBZBPRLPCKPAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=NN1C2=NC3=CC=CC=C3S2)C(=O)NC4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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